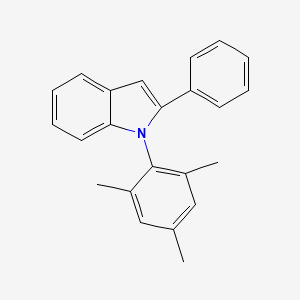

1-Mesityl-2-phenyl-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

844819-41-6 |

|---|---|

Molecular Formula |

C23H21N |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

2-phenyl-1-(2,4,6-trimethylphenyl)indole |

InChI |

InChI=1S/C23H21N/c1-16-13-17(2)23(18(3)14-16)24-21-12-8-7-11-20(21)15-22(24)19-9-5-4-6-10-19/h4-15H,1-3H3 |

InChI Key |

BWJMQIUUKNJRTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C3=CC=CC=C3C=C2C4=CC=CC=C4)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Mesityl 2 Phenyl 1h Indole and Analogous N,2 Disubstituted Indoles

Classical Cyclization Approaches and Their Modern Adaptations

Classical methods for indole (B1671886) synthesis have been refined over more than a century to improve yields, expand substrate scope, and enhance functional group tolerance. These foundational reactions remain relevant, particularly with modern adaptations that address their initial limitations.

Madelung Indole Synthesis and Mechanistic Refinements for Substituted Substrates

The Madelung synthesis, first reported in 1912, is a thermal, base-catalyzed intramolecular cyclization of N-acyl-o-toluidines to form indoles. wikipedia.org The classical conditions are harsh, often requiring high temperatures (200–400 °C) and strong bases like sodium or potassium alkoxides, which can limit its applicability to robust substrates. wikipedia.org

The mechanism is thought to involve the deprotonation of both the amide nitrogen and the benzylic methyl group by a strong base. This is followed by an intramolecular nucleophilic attack of the resulting carbanion onto the amide carbonyl group, forming a cyclic intermediate that then eliminates water to yield the indole ring. youtube.com

Modern adaptations of the Madelung synthesis have focused on mitigating the harsh reaction conditions. One significant advancement involves the introduction of electron-withdrawing groups on the acyl moiety or the o-alkyl group to increase the acidity of the benzylic protons, thereby facilitating cyclization under milder conditions. researchgate.netresearchgate.net For instance, the use of an oxalate (B1200264) ester functionality can activate the benzylic position, allowing the reaction to proceed at lower temperatures. researchgate.net

A recent development for the synthesis of N-methyl-2-arylindoles utilizes a LiN(SiMe3)2/CsF mixed-base system. This approach enables a tandem Madelung-type synthesis at a lower temperature of 110°C and has shown broad substrate scope, accommodating various electron-donating and halogenated substituents. organic-chemistry.orgorganic-chemistry.org This transition-metal-free method presents a practical and economical route to N-substituted-2-arylindoles. organic-chemistry.org

Table 1: Comparison of Classical and Modern Madelung Synthesis Conditions

| Feature | Classical Madelung Synthesis | Modern Adapted Madelung Synthesis |

|---|---|---|

| Base | Sodium or potassium alkoxides | Organolithium reagents, LiN(SiMe3)2/CsF |

| Temperature | 200–400 °C | Ambient to 110 °C |

| Substrate Scope | Limited to thermally stable substrates | Broader, tolerates more functional groups |

| Key Innovation | High-temperature thermal cyclization | Use of activating groups or modified bases |

Fischer Indole Synthesis in the Context of 2-Aryl-1H-indole Formation

The Fischer indole synthesis, discovered in 1883, is one of the most widely used methods for indole synthesis. testbook.combyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comthermofisher.com This method is particularly well-suited for the synthesis of 2-aryl-1H-indoles by reacting a phenylhydrazine (B124118) with an acetophenone (B1666503) derivative. e-journals.inresearchgate.net

The mechanism of the Fischer indole synthesis is complex but is generally understood to proceed through several key steps:

Formation of the arylhydrazone from the arylhydrazine and the carbonyl compound. alfa-chemistry.com

Tautomerization of the hydrazone to its enamine form. alfa-chemistry.comwikipedia.org

A testbook.comtestbook.com-sigmatropic rearrangement of the protonated enamine, leading to the cleavage of the N-N bond. byjus.comwikipedia.org

Rearomatization of the benzene (B151609) ring. byjus.com

Intramolecular cyclization to form an aminoindoline intermediate. byjus.com

Elimination of ammonia (B1221849) to afford the final aromatic indole. alfa-chemistry.comwikipedia.org

A variety of Brønsted and Lewis acids can be used to catalyze the reaction, including hydrochloric acid, sulfuric acid, polyphosphoric acid, zinc chloride, and boron trifluoride. testbook.comwikipedia.org The choice of acid can influence the regioselectivity when unsymmetrical ketones are used. thermofisher.com For the synthesis of 2-arylindoles, the reaction of phenylhydrazine with substituted acetophenones in the presence of sulfuric acid has been shown to be effective, providing the desired products in good to excellent yields. e-journals.in

Transition-Metal-Catalyzed Functionalization and Annulation Strategies

Transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, greater functional group tolerance, and novel pathways for constructing the indole core.

Palladium-Catalyzed Domino Sonogashira Coupling/Cyclization for Indole Framework Construction

Palladium-catalyzed domino reactions have emerged as a powerful tool for the one-pot synthesis of substituted indoles. rsc.orgnih.gov The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, can be integrated into a domino sequence with a subsequent cyclization to construct the indole ring. mdpi.com This approach typically involves the reaction of an o-haloaniline with a terminal alkyne. nih.gov

The general sequence for this domino process is:

Sonogashira Coupling: A palladium catalyst, often in the presence of a copper(I) co-catalyst, facilitates the coupling of the o-haloaniline with the terminal alkyne to form an o-alkynyl-aniline intermediate. acs.org

Cyclization (Annulation): The o-alkynyl-aniline intermediate then undergoes an intramolecular cyclization to form the indole ring. This step can also be catalyzed by the palladium complex. rsc.orgrsc.org

This methodology allows for the synthesis of a wide variety of 2-substituted and 2,3-disubstituted indoles in a single pot. nih.govorganic-chemistry.org The reaction conditions are generally mild, and a broad range of functional groups are tolerated on both the aniline (B41778) and alkyne components. rsc.orgrsc.org The use of well-defined palladium PEPPSI (Pyridine Enhanced Precatalyst Preparation Stabilization and Initiation) complexes has been shown to effectively catalyze these domino reactions, leading to moderate to good yields of the desired indole derivatives. rsc.orgnih.gov

Table 2: Key Components in Palladium-Catalyzed Domino Sonogashira Coupling/Cyclization for Indole Synthesis

| Component | Role | Examples |

|---|---|---|

| Palladium Catalyst | Facilitates both coupling and cyclization steps | PdCl2(PPh3)2, PEPPSI complexes rsc.orgnih.gov |

| Copper Co-catalyst | Promotes the Sonogashira coupling | CuI nih.gov |

| Base | Neutralizes acid formed during the reaction | Et3N, K2CO3 acs.orgnih.gov |

| Solvent | Provides the reaction medium | DMF, Et3N mdpi.comnih.gov |

Copper-Mediated Indole Synthesis and Functionalization

Copper-catalyzed reactions represent a cost-effective and practical alternative to palladium-based methods for the synthesis of N-arylated indoles. rhhz.net The Chan-Lam coupling, an oxidative cross-coupling of an N-H containing compound with a boronic acid, is a prominent copper-mediated reaction for C-N bond formation. nih.govorganic-chemistry.org

In the context of N,2-disubstituted indoles, a sequential Chan-Lam N-arylation followed by a cross-dehydrogenative coupling (CDC) reaction can be employed. nih.govrsc.org This one-pot synthesis starts with the copper(II)-catalyzed reaction of an arylboronic acid with an enamine intermediate to form an N-arylated enamine. nih.gov This intermediate then undergoes an intramolecular oxidative CDC reaction, also catalyzed by copper, to construct the indole ring. nih.govrsc.org

Furthermore, copper(I) iodide (CuI) in combination with diamine ligands has been shown to be an efficient catalytic system for the N-arylation of pre-formed 2-arylindoles with aryl halides. rhhz.netmit.edu This method tolerates a variety of functional groups on both the indole and the aryl halide, providing a direct route to N,2-disubstituted indoles. rhhz.netacs.org

Nickel and Cobalt-Catalyzed Routes to N-Arylated Indoles

Nickel and cobalt, being more earth-abundant and less expensive than palladium, have gained increasing attention as catalysts for C-N cross-coupling reactions. nih.gov

Nickel catalysts are particularly effective for the N-arylation of indoles, especially with less reactive aryl chlorides. nih.gov Stoichiometric or catalytic amounts of Ni(0) complexes can be used to achieve this transformation. nih.gov Another approach involves the nickel-catalyzed decarbonylative amination of carboxylic acid esters, although its application to a wide range of indole derivatives is still being explored. nih.gov More recently, nickel-catalyzed C-H alkylation of indoles has been developed, demonstrating high chemo- and regioselectivity. rsc.org

Cobalt catalysis has also emerged as a viable method for the synthesis of substituted indoles. Cobalt(III) catalysts have been successfully employed in the annulation of alkynes with nitrones via C-H/N-O functionalization to produce a variety of 2,3-diaryl indoles. acs.org Additionally, cobalt-catalyzed enantioselective C-H arylation of indoles has been reported, offering a pathway to chiral N-arylated indoles. nih.gov These methods showcase the potential of cobalt in constructing complex indole structures with high selectivity. acs.orgacs.org

Gold(I)-Catalyzed Cycloisomerization Processes

Gold(I) catalysis has become a powerful tool for the synthesis of complex heterocyclic systems, including indoles, through the activation of alkynes toward nucleophilic attack. researchgate.netresearchgate.netnih.gov The cycloisomerization of suitable aniline derivatives bearing an alkyne moiety offers a direct and atom-economical route to the indole core.

In the context of synthesizing 1-mesityl-2-phenyl-1H-indole, a plausible approach involves the gold(I)-catalyzed cyclization of an N-mesityl-N-(2-phenylethynyl)aniline precursor. The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the alkyne, rendering it susceptible to intramolecular nucleophilic attack by the nitrogen atom of the aniline. This 5-endo-dig cyclization is generally disfavored by Baldwin's rules but is often facilitated by the strong π-acidity of the gold catalyst. The resulting vinylgold intermediate can then undergo protodeauration to afford the final indole product and regenerate the active catalyst. nih.gov

The efficiency of gold(I)-catalyzed cycloisomerization reactions is influenced by several factors, including the choice of ligands on the gold catalyst and the reaction conditions. Ligands play a crucial role in tuning the electronic properties and stability of the catalytic species, thereby influencing the reaction rate and selectivity. mdpi.com

| Catalyst | Substrate Scope | Solvent | Temperature (°C) | Yield (%) | Reference |

| [IPrAuCl]/AgSbF6 | N-1,3-disubstituted allenyl indoles | CHCl3 | Room Temp | 85-95 | nih.gov |

| AuCl3 | o-alkynyl-N-alkylanilines | CH3CN | 80 | 70-90 | researchgate.net |

| Ph3PAuCl/AgOTf | 2-alkynyl-N-tosylanilides | Dioxane | 100 | 65-88 | researchgate.net |

This table presents representative data for gold(I)-catalyzed cycloisomerization reactions leading to indole derivatives, illustrating the general conditions and yields achievable with this methodology.

Ruthenium-Catalyzed Heterocyclic Annulations

Ruthenium catalysts have demonstrated remarkable versatility in the synthesis of indoles through various annulation strategies. rsc.org These methods often involve C-H activation and coupling of anilines with alkynes or other suitable partners, providing a convergent and efficient approach to N,2-disubstituted indoles.

A potential route to this compound using ruthenium catalysis would involve the coupling of N-mesitylaniline with phenylacetylene. The reaction mechanism is thought to proceed via a directed C-H activation of the aniline ortho-position by the ruthenium catalyst, followed by insertion of the alkyne. Subsequent reductive elimination would then furnish the desired indole skeleton. The use of a directing group on the aniline nitrogen can enhance the regioselectivity and efficiency of the C-H activation step. acs.org

The choice of the ruthenium precursor, ligands, and additives is critical for the success of these transformations. Different catalytic systems have been developed to accommodate a broad range of substrates and functional groups. researchgate.net

| Catalyst System | Aniline Derivative | Coupling Partner | Solvent | Temperature (°C) | Yield (%) | Reference |

| [Ru(p-cymene)Cl2]2/AgSbF6 | N-aryl-2-aminopyridines | Sulfoxonium ylides | 1,2-dichloroethane | 100 | 70-85 | rsc.org |

| Ru(II)/Carboxylic acid | N-pyrimidyl-indole | Aryl halides | Toluene | 110 | 60-90 | acs.org |

| [RuH2(CO)(PPh3)3] | Anilines | 1,2-diols | Toluene | 130 | 65-85 | acs.org |

This table showcases the application of various ruthenium catalyst systems in the synthesis of substituted indoles, highlighting the diversity of coupling partners and reaction conditions.

Manganese(III)-Mediated Radical Cascade Cyclizations

Manganese(III) acetate (B1210297) is a widely used reagent for initiating radical reactions, and it has been successfully employed in the synthesis of various heterocyclic compounds, including indoles. mdpi.comresearchgate.netwikipedia.org These reactions typically proceed through a single-electron transfer mechanism, generating radical intermediates that can undergo cascade cyclizations to form complex molecular structures. nih.govrsc.org

For the synthesis of this compound, a possible strategy involves the manganese(III)-mediated oxidative radical cyclization of a precursor such as an N-mesityl-2-(1-phenylvinyl)aniline. In this process, manganese(III) acetate would oxidize the substrate to generate a radical cation, which could then undergo an intramolecular cyclization onto the vinyl group. Subsequent oxidation and deprotonation would lead to the aromatic indole ring. semanticscholar.org

The outcome of manganese(III)-mediated reactions can be influenced by the presence of co-oxidants, such as copper(II) acetate, which can affect the fate of the intermediate radicals. wikipedia.org The reaction conditions, including solvent and temperature, also play a crucial role in determining the efficiency and selectivity of the cyclization. mdpi.com

| Substrate | Co-oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

| Unsaturated β-dicarbonyls | Cu(OAc)2 | Acetic Acid | 80 | 60-75 | nih.gov |

| α-arylalkylmalonates | None | Acetic Acid | 60 | 55-70 | nih.gov |

| N-[2-(phenylethynyl)phenyl]acetamides | None | Acetic Acid | 80 | 65-78 | semanticscholar.org |

This table provides examples of manganese(III)-mediated radical cyclizations for the synthesis of cyclic compounds, demonstrating the typical reaction conditions and yields.

Electrochemical and Photochemical Synthetic Approaches

In recent years, electrochemical and photochemical methods have gained prominence as sustainable and powerful alternatives to traditional synthetic methodologies. These approaches offer unique reactivity profiles and often allow for reactions to be conducted under mild conditions without the need for stoichiometric chemical oxidants or reductants.

Electrochemical synthesis provides an environmentally benign platform for the construction of indoles through dehydrogenative cyclization. nih.govnjtech.edu.cnrsc.org This method typically involves the anodic oxidation of a suitable precursor, such as a 2-vinylanilide, to generate a radical cation that undergoes intramolecular cyclization. organic-chemistry.org The subsequent loss of a proton and an electron leads to the formation of the indole ring. nih.govbohrium.com

The synthesis of this compound via this approach would likely start from N-mesityl-2-(1-phenylvinyl)aniline. The electrochemical oxidation of this substrate would trigger the cyclization cascade. The use of a redox mediator can facilitate the electron transfer process and improve the efficiency of the reaction. nih.gov This methodology avoids the use of harsh chemical oxidants, making it an attractive green synthetic route. researchgate.net

| Substrate | Mediator | Electrolyte | Solvent | Yield (%) | Reference |

| 2-Vinylanilides | Organic Redox Catalyst | LiClO4 | CH3CN/H2O | 75-90 | nih.govorganic-chemistry.org |

| 1-(2-aminophenyl)alcohols | None | n-Bu4NBF4 | CH3CN | 60-85 | njtech.edu.cn |

| 2-alkynylanilines | None | LiClO4 | CH3CN | 65-80 | rsc.org |

This table illustrates the scope of electrocatalytic dehydrogenative cyclization for the synthesis of various indole derivatives, highlighting the mediator-free and mediated approaches.

Visible-light photocatalysis has emerged as a transformative tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. nih.gov The formation of indole scaffolds can be achieved through various photocatalytic strategies, including radical cyclizations and C-H functionalization reactions. nih.govnih.gov

A potential photocatalytic route to this compound could involve the cyclization of an ortho-azido-N-mesitylstilbene derivative. Upon excitation by visible light, a photocatalyst can induce the formation of a nitrene intermediate from the azide, which then undergoes intramolecular cyclization onto the stilbene (B7821643) double bond to form the indole ring. nih.gov Alternatively, a radical-based approach could be envisioned, where a photocatalytically generated radical initiates a cascade cyclization. rsc.org

The choice of photocatalyst, light source, and reaction conditions are critical for the success of these reactions. A variety of organic dyes and metal complexes have been developed as efficient photocatalysts for a broad range of transformations. researchgate.net

| Substrate | Photocatalyst | Light Source | Solvent | Yield (%) | Reference |

| ortho-azido styrylarenes | Ru(bpy)3(PF6)2 | Blue LED | DMF | 80-95 | nih.gov |

| 3-substituted indoles (for dearomatization) | Carbon Nitride (CN-V) | Blue LED | DMSO | up to 96 | nih.gov |

| Indoles (for diarylmethane synthesis) | Carbazole-based catalyst | Visible light | CH3CN | 70-90 | rsc.org |

This table provides examples of visible-light-induced photocatalytic reactions for the synthesis and functionalization of indoles, showcasing the diversity of photocatalysts and substrates.

One-Pot Synthetic Protocols for N-Substituted 2-Phenyl-1H-indoles

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. nih.govdaneshyari.com Several one-pot methodologies have been developed for the synthesis of N-substituted 2-phenyl-1H-indoles.

One of the most classic and versatile methods for indole synthesis is the Fischer indole synthesis. slideshare.net A one-pot approach to this compound could involve the reaction of N-mesitylhydrazine with acetophenone in the presence of a suitable acid catalyst. The reaction proceeds through the in situ formation of a hydrazone, which then undergoes a acs.orgacs.org-sigmatropic rearrangement and subsequent cyclization and aromatization to yield the final indole product. chemicalbook.com

Palladium-catalyzed multi-component reactions also provide a powerful platform for the one-pot synthesis of polysubstituted indoles. nih.govnih.gov For example, a one-pot Sonogashira coupling of a 2-halo-N-mesitylaniline with phenylacetylene, followed by an in situ cyclization, could provide a direct route to the target molecule. mdpi.com

| Reaction Type | Starting Materials | Catalyst/Reagent | Solvent | Yield (%) | Reference |

| Fischer Indole Synthesis | N-mesitylhydrazine, Acetophenone | Zinc Chloride/Acetic Acid | Neat | ~86 (for 2-phenylindole) | slideshare.netchemicalbook.com |

| Palladium-catalyzed Annulation | 2-haloaniline, Phenylacetylene | Pd(PPh3)2Cl2/CuI | DMF | 70-85 | nih.gov |

| Sonogashira/Cyclization | 2-iodoaniline (B362364), Terminal alkynes | Pd(OAc)2/Xphos | TPGS-750-M/H2O | 60-80 | mdpi.com |

This table summarizes various one-pot protocols for the synthesis of N-substituted 2-phenylindoles, highlighting the key starting materials and catalysts.

Regioselective Functionalization of Pre-existing Indole Nuclei at N-1 and C-2 Positions

The synthesis of N,2-disubstituted indoles, such as this compound, from a pre-formed indole scaffold necessitates precise control over regioselectivity. The inherent reactivity of the indole ring, particularly the higher nucleophilicity of the C-3 position and the acidity of the N-H proton, presents a significant challenge. However, modern synthetic methods, primarily leveraging transition-metal catalysis, have provided robust solutions to achieve selective functionalization at the desired N-1 and C-2 positions. These strategies can be broadly categorized into two sequential approaches: N-1 functionalization followed by C-2 functionalization, or the reverse sequence.

Sequential N-Arylation and C-Arylation:

One of the most common and versatile routes to N,2-diarylindoles involves a two-step sequence. This typically begins with the N-arylation of a 2-arylindole precursor or the C-2 arylation of an N-arylindole.

The N-arylation of 2-phenylindole (B188600) with a mesityl group can be accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction employs a palladium catalyst in combination with a suitable ligand and a base to form the N-C bond between the indole nitrogen and the mesityl halide (or triflate). The bulky nature of the mesityl group can influence the reaction conditions required for efficient coupling.

Conversely, the synthesis can commence with the preparation of 1-mesitylindole, followed by the introduction of the phenyl group at the C-2 position. The direct C-H arylation of N-substituted indoles at the C-2 position is a powerful and atom-economical strategy. e-journals.in Palladium catalysis is frequently employed for this transformation, often in the presence of an oxidant and a directing group on the indole nitrogen to ensure high regioselectivity. researchgate.net However, for N-arylindoles, direct C-2 arylation can proceed efficiently even without a directing group, driven by the electronic properties of the N-substituted indole.

One-Pot and Domino Reactions:

To enhance synthetic efficiency, one-pot procedures that combine multiple reaction steps without the isolation of intermediates have been developed. For instance, a palladium-catalyzed domino process can be envisioned where an o-haloaniline undergoes a Sonogashira coupling with phenylacetylene, followed by an in-situ cyclization to form the 2-phenylindole core. Subsequent N-arylation in the same reaction vessel would then yield the desired N,2-disubstituted product. nih.gov

The table below summarizes representative conditions for the N-arylation and C-2 arylation of indole derivatives, which are analogous to the steps required for the synthesis of this compound.

Table 1: Methodologies for N-1 and C-2 Arylation of Indoles

| Entry | Starting Material | Reagent | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 2-Phenylindole | Aryl Bromide | Pd(OAc)₂ / Ligand | NaOtBu | Toluene | 100 | 75-95 | slideshare.net |

| 2 | Indole | Aryl Iodide | CuI / Ligand | K₂CO₃ | DMF | 120 | 60-85 | nih.govbeilstein-journals.org |

| 3 | N-Substituted Indole | Aryl Iodide | Pd(OAc)₂ / P(o-tol)₃ | Cs₂CO₃ | DMA | 120 | 70-90 | e-journals.in |

Fischer Indole Synthesis as a Precursor Route:

While the focus is on functionalizing a pre-existing indole, it is pertinent to mention that the 2-phenylindole precursor is commonly synthesized via the Fischer indole synthesis. This acid-catalyzed reaction involves the condensation of phenylhydrazine with acetophenone to form a phenylhydrazone, which then undergoes cyclization and aromatization to yield 2-phenylindole. e-journals.inslideshare.netchemicalbook.comresearchgate.net

Table 2: Synthesis of 2-Phenylindole via Fischer Indole Synthesis

| Entry | Phenylhydrazine | Ketone | Catalyst/Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Phenylhydrazine | Acetophenone | H₂SO₄ | 100 | Good | e-journals.in |

| 2 | Phenylhydrazine | Acetophenone | ZnCl₂ / Acetic Acid | 180 | 86 | chemicalbook.com |

Elucidation of Reaction Mechanisms in the Formation of 1 Mesityl 2 Phenyl 1h Indole

Detailed Mechanistic Pathways of Cyclization and Coupling Reactions

The construction of the 1-Mesityl-2-phenyl-1H-indole core typically involves a sequence of coupling and cyclization reactions. Two of the most prominent and mechanistically understood pathways applicable to this synthesis are the Fischer indole (B1671886) synthesis and palladium-catalyzed methods like the Larock indole synthesis.

Fischer Indole Synthesis: This classical method involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde. wikipedia.orgbyjus.comtestbook.com For the synthesis of this compound, this would involve the reaction of 1-mesityl-1-phenylhydrazine with an appropriate carbonyl compound. The mechanism proceeds through several key steps:

Hydrazone Formation: The initial step is the condensation of the arylhydrazine with a carbonyl compound to form a phenylhydrazone. alfa-chemistry.com

Tautomerization: The phenylhydrazone then tautomerizes to its enamine form. byjus.com

rsc.orgrsc.org-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a rsc.orgrsc.org-sigmatropic rearrangement, which is the key bond-forming step, creating a new carbon-carbon bond. wikipedia.org

Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization.

Elimination: Finally, the elimination of ammonia (B1221849) leads to the formation of the aromatic indole ring. byjus.com

Unsymmetrical ketones can lead to regioisomeric products, and the regioselectivity is influenced by the acidity of the medium and steric effects. byjus.com

Palladium-Catalyzed Cyclization: Modern synthetic strategies often employ palladium catalysts to achieve the synthesis of 2,3-disubstituted indoles with high efficiency and regioselectivity. mdpi.com The Larock indole synthesis is a prime example of such a method. wikipedia.orgub.edu This reaction involves the palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne. wikipedia.orgnih.gov To synthesize this compound via a Larock-type approach, one could envision the coupling of an o-haloaniline with diphenylacetylene, followed by N-arylation with a mesityl halide.

The mechanism of the Larock indole synthesis is believed to proceed as follows:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the o-iodoaniline to a Pd(0) species, forming an arylpalladium(II) complex. wikipedia.org

Alkyne Coordination and Insertion: The alkyne then coordinates to the palladium center and undergoes a regioselective syn-insertion into the aryl-palladium bond. wikipedia.org

Cyclization: The nitrogen atom of the aniline (B41778) attacks the newly formed vinylpalladium species in an intramolecular fashion, leading to a six-membered palladacycle.

Reductive Elimination: The final step is the reductive elimination from the palladacycle to afford the indole product and regenerate the Pd(0) catalyst. wikipedia.org

A plausible route to this compound could also involve a Buchwald-Hartwig amination to form an N-mesityl-o-haloaniline, followed by an intramolecular cyclization. wikipedia.orglibretexts.org

Role of Organometallic Species and Catalytic Cycles

Organometallic species, particularly those of palladium, are central to many modern indole syntheses. The catalytic cycles in these reactions are well-defined and allow for a rational approach to catalyst and ligand design.

In palladium-catalyzed reactions, the choice of ligands is critical in modulating the reactivity and stability of the organometallic intermediates. For instance, in the Buchwald-Hartwig amination, sterically hindered phosphine (B1218219) ligands are often employed to facilitate the reductive elimination step. wikipedia.org Bidentate phosphine ligands like BINAP and DPEphos can prevent the formation of unreactive palladium dimers and accelerate the reaction. wikipedia.org

The catalytic cycle for a generic palladium-catalyzed indole synthesis, such as the Larock heteroannulation, is depicted below:

| Step | Description | Intermediate Species |

| 1 | Oxidative Addition | Aryl-Pd(II)-Halide |

| 2 | Alkyne Insertion | Vinyl-Pd(II) Complex |

| 3 | Intramolecular Aminopalladation | Palladacycle |

| 4 | Reductive Elimination | Pd(0) and Indole Product |

The efficiency of each step is influenced by various factors, including the nature of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the type of ligand, the base, and the solvent. mdpi.comnih.gov For example, the use of N-heterocyclic carbene (NHC) ligands in the Larock indole synthesis has been shown to improve yields and regioselectivity. ub.edu

The table below summarizes the roles of different components in a typical palladium-catalyzed indole synthesis:

| Component | Role in the Catalytic Cycle |

| Palladium Precursor | Source of the active Pd(0) catalyst. |

| Ligand | Stabilizes the palladium center, influences reactivity and selectivity. |

| Base | Facilitates the deprotonation of the amine and the regeneration of the catalyst. |

| Solvent | Solubilizes reactants and influences the reaction rate and pathway. |

Radical Intermediates and Single-Electron Transfer (SET) Processes

While many indole syntheses are described by ionic mechanisms involving organometallic intermediates, there is growing evidence for the involvement of radical species and single-electron transfer (SET) processes in certain transformations.

For instance, a transition-metal-free method for indole synthesis from a 2-iodoaniline (B362364) derivative and a ketone has been reported to proceed via an SET mechanism. This approach offers an alternative to traditional cross-coupling reactions and can tolerate a wide range of functional groups.

In some palladium-catalyzed reactions, the formation of Pd(I) or Pd(III) intermediates via SET processes has been proposed. These palladium radical species can participate in catalytic cycles that are distinct from the more common Pd(0)/Pd(II) pathways. Transformations involving these intermediates are generally conducted through a single electron transfer process, leading to what are termed palladium radical-involved reactions.

Furthermore, iron-catalyzed indole syntheses have been developed that are initiated by a hydrogen atom transfer (HAT) process, generating a carbon-centered radical which then undergoes cyclization. Mechanistic studies, including the use of radical scavengers like TEMPO, support the involvement of radical intermediates in these reactions.

Proton-Coupled Electron Transfer (PCET) Mechanisms in Indole Synthesis

Proton-coupled electron transfer (PCET) is a fundamental process in which an electron and a proton are transferred in a concerted or stepwise manner. While extensively studied in biological systems, such as in the action of indoleamine 2,3-dioxygenases, the role of PCET in synthetic indole chemistry is an emerging area of investigation.

In the context of indole synthesis, PCET mechanisms could be relevant in reactions involving redox-active catalysts and protic substrates. For example, in oxidative cyclizations of 2-vinylanilines to form indoles, the removal of a proton and an electron from the substrate could be a key step. The concerted nature of PCET can provide lower energy pathways compared to stepwise electron transfer followed by proton transfer (or vice versa), thus influencing the reaction kinetics and selectivity.

While explicit examples of PCET-driven mechanisms for the synthesis of this compound are not yet prevalent in the literature, the principles of PCET are likely to be at play in reactions that involve changes in both oxidation state and protonation state, particularly in electrochemical and photochemical indole syntheses.

Stereochemical Control and Regioselectivity in Indole Synthesis

Regioselectivity: In the synthesis of substituted indoles, controlling the regioselectivity is a major challenge, especially when using unsymmetrical starting materials. In the Larock indole synthesis, the regioselectivity of the alkyne insertion is a key determinant of the final product structure. It has been observed that the more sterically demanding substituent of the alkyne often ends up at the 2-position of the indole. wikipedia.orgub.edu This regiochemical outcome is influenced by a combination of steric and electronic factors during the migratory insertion step.

Solvent choice can also play a crucial role in controlling regioselectivity. For example, in the arylation of indoles, switching the solvent can direct the arylation to either the C2 or C3 position.

Stereochemical Control: While this compound is achiral, the principles of stereochemical control are vital in the broader context of indole synthesis, particularly for producing chiral indole derivatives that are important in medicinal chemistry. Asymmetric catalysis provides a powerful tool for achieving high levels of enantioselectivity.

Chiral catalysts, including those based on transition metals with chiral ligands or chiral Brønsted acids, can create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer over the other. For instance, cobalt-catalyzed enantioselective hydroalkylation has been used for the synthesis of chiral α,α-dialkyl indoles. The use of chiral phosphoric acids has also been shown to be effective in catalyzing enantioselective Fischer indolizations. acs.org

The following table provides examples of catalyst systems used to achieve stereocontrol in indole synthesis:

| Reaction Type | Catalyst System | Stereochemical Outcome |

| Asymmetric Fischer Indolization | Chiral Phosphoric Acid | Enantioselective formation of cyclopentane[b]indoles. |

| Asymmetric Hydroalkylation | Chiral Cobalt Complex | Enantioselective synthesis of chiral α,α-dialkyl indoles. |

| Asymmetric N-acylation | Chiral Isothiourea | Enantioselective synthesis of N-N axially chiral indoles. |

Due to the absence of specific experimental spectroscopic data for the compound "this compound" in the provided search results, it is not possible to generate the requested article with the required detailed research findings and data tables.

The search results contain spectral information for related compounds, such as various substituted indoles, but lack the specific ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and Raman data for this compound. Fulfilling the request would necessitate this specific data to ensure scientific accuracy and adherence to the strict outline provided. Without access to these foundational research findings, the creation of a thorough and accurate spectroscopic analysis as outlined is unachievable.

Advanced Spectroscopic Characterization Methodologies for 1 Mesityl 2 Phenyl 1h Indole

Vibrational Spectroscopy for Molecular Structure and Functional Group Analysis

Advanced IR Techniques (e.g., Quantum Cascade Laser Infrared Spectroscopy, Atomic Force Microscopy-based Infrared Spectroscopy)

Conventional infrared spectroscopy provides valuable information about the functional groups present in a molecule. However, advanced IR techniques offer significantly enhanced resolution and capabilities, allowing for more detailed structural analysis, particularly for complex systems and at the nanoscale.

Quantum Cascade Laser (QCL) Infrared Spectroscopy utilizes semiconductor lasers that emit mid-infrared radiation. spectroscopyonline.comrsc.org QCLs offer high power, narrow linewidths, and rapid tunability, enabling high-resolution spectroscopy and the analysis of samples with high optical density. spectroscopyonline.comspie.orgboselec.com For 1-Mesityl-2-phenyl-1H-indole, QCL spectroscopy could be employed to resolve closely spaced vibrational bands that might overlap in a standard FTIR spectrum, providing more precise information about the subtle conformational isomers or specific vibrational modes of the indole (B1671886), phenyl, and mesityl rings. The high potential for miniaturization also makes QCL-based sensors suitable for robust field applications. spectroscopyonline.com

Atomic Force Microscopy-based Infrared Spectroscopy (AFM-IR) is a photothermal technique that merges the high spatial resolution of AFM with the chemical specificity of IR spectroscopy. spectralysbiotech.comnih.gov This method overcomes the diffraction limit of conventional IR microscopy, allowing for chemical analysis on a nanometer scale (50-100 nm). nih.govelettra.eu A tunable IR laser irradiates the sample, causing localized thermal expansion where the light is absorbed. spectralysbiotech.com The AFM tip detects this expansion, and by plotting the response as a function of the laser wavelength, a localized IR spectrum is generated. spectralysbiotech.com For a sample of this compound, AFM-IR could be used to map the chemical composition of nanoscale features, such as different crystalline polymorphs or domains within a polymer blend, providing simultaneous topographical and spectroscopic information. spectralysbiotech.comnih.gov

| Technique | Principle | Potential Information for this compound |

|---|---|---|

| Quantum Cascade Laser (QCL) IR Spectroscopy | Utilizes a high-power, tunable semiconductor laser for mid-IR spectroscopy, offering high spectral resolution. spectroscopyonline.comethz.ch | Resolution of fine vibrational features of the aromatic rings; precise identification of C-H and C-N stretching and bending modes; potential for quantitative analysis in complex matrices. |

| Atomic Force Microscopy-based Infrared Spectroscopy (AFM-IR) | Combines AFM spatial resolution with IR spectroscopy by detecting photothermal expansion with an AFM tip. spectralysbiotech.comtaylorfrancis.com | Chemical imaging at the nanoscale; characterization of individual crystallites or amorphous domains; correlation of morphology with chemical structure. |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. Techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) provide unambiguous elemental composition for fragment ions, which is crucial for elucidating fragmentation pathways. xmu.edu.cn

For this compound (C₂₃H₂₁N), HRMS would provide a measured mass very close to its calculated exact mass, allowing for the confirmation of its molecular formula. The high mass accuracy (typically <5 ppm) distinguishes the compound from other species with the same nominal mass but different elemental compositions.

Furthermore, tandem mass spectrometry (MS/MS) experiments using techniques like collision-induced dissociation (CID) on the molecular ion would reveal the compound's fragmentation pattern. xmu.edu.cn This analysis provides valuable information about the molecule's structure and the relative stability of its constituent parts. For this compound, fragmentation would likely involve characteristic losses of fragments from the mesityl group (e.g., methyl radicals) and cleavages around the indole core.

| Ion Type | Proposed Fragment Structure | Formula | Calculated Exact Mass (m/z) |

|---|---|---|---|

| Molecular Ion [M]⁺• | This compound | [C₂₃H₂₁N]⁺• | 311.1674 |

| [M - CH₃]⁺ | Loss of a methyl radical from the mesityl group | [C₂₂H₁₈N]⁺ | 296.1439 |

| [M - C₉H₁₁]⁺ | Loss of the mesityl group | [C₁₄H₁₀N]⁺ | 192.0813 |

| [C₁₄H₁₁N]⁺• | 2-Phenyl-1H-indole radical cation | [C₁₄H₁₁N]⁺• | 193.0891 |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The indole ring system fused with a phenyl group at the 2-position creates an extended chromophore.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π→π* transitions. The core chromophore is the 2-phenylindole (B188600) moiety. nist.govnist.gov The presence of the N-mesityl group may cause slight shifts in the absorption maxima (λ_max) due to steric and electronic effects. The steric hindrance from the bulky mesityl group could potentially twist the phenyl ring out of planarity with the indole system, which would slightly alter the extent of conjugation and affect the position and intensity of the absorption bands. Studies on related substituted indoles show that such structural changes can be tracked using the absorption spectrum. rsc.org The rate of polymerization of indole itself has been followed by monitoring absorbance in the visible region. asianpubs.org

| Expected Transition | Involved Orbitals | Approximate λ_max Region | Structural Origin |

|---|---|---|---|

| ¹Lₐ band | π → π | ~250-280 nm | Electronic transitions localized on the phenyl and indole rings. |

| ¹Lₑ band | π → π | ~300-330 nm | Transition across the extended conjugated system of the 2-phenylindole core. |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and packing in a crystal lattice.

While the specific crystal structure for this compound is not available, extensive data exists for the closely related compound, 1-methyl-2-phenyl-1H-indole. researchgate.net This structure serves as an excellent model for predicting the molecular architecture of the title compound. In 1-methyl-2-phenyl-1H-indole, the indole ring system is nearly planar, and there is a significant dihedral angle between the phenyl ring and the indole plane, measured at 46.09 (5)°. researchgate.net

For this compound, it is anticipated that the steric bulk of the mesityl group, with its two ortho-methyl substituents, would impose a greater steric hindrance compared to the methyl group. This would likely result in a larger dihedral angle between the mesityl ring and the indole plane. Similarly, the steric interaction between the mesityl and phenyl groups could influence the dihedral angle between the C2-phenyl ring and the indole system.

| Parameter | Value from 1-methyl-2-phenyl-1H-indole | Predicted Value/Comment for this compound |

|---|---|---|

| Crystal System | Orthorhombic | Dependent on crystal packing, may differ. |

| Space Group | Pbca | Dependent on crystal packing, may differ. |

| Dihedral Angle (Indole/Phenyl) | 46.09 (5)° | Expected to be similar or slightly larger due to steric interactions. |

| Dihedral Angle (Indole Pyrrole (B145914)/Benzene (B151609) rings) | 1.19 (5)° | The indole core is expected to remain nearly planar. |

| N1-C_mesityl Bond Length | N/A (N1-C_methyl is ~1.42 Å) | Expected to be in the range of a typical N-C(sp²) bond (~1.43 Å). |

| C2-C_phenyl Bond Length | ~1.48 Å | Expected to be similar (~1.48-1.49 Å), typical for a C(sp²)-C(sp²) single bond. |

Theoretical and Computational Investigations of 1 Mesityl 2 Phenyl 1h Indole

Quantum Chemical Methodologies for Molecular Structure Optimization

The foundational step in the computational analysis of 1-Mesityl-2-phenyl-1H-indole involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state on the potential energy surface. Various theoretical models are utilized to achieve an accurate representation of the molecule's structure.

Ab initio Hartree-Fock (HF) Theory Applications

The ab initio Hartree-Fock (HF) method serves as a fundamental approach for approximating the quantum mechanical wave function and energy of a multi-electron system. wikipedia.org In this method, the exact N-body wave function is approximated by a single Slater determinant. wikipedia.org For molecules like this compound, the HF method, often part of a self-consistent field (SCF) iterative process, is used to solve the time-independent Schrödinger equation under the Born-Oppenheimer approximation. wikipedia.org Studies on similar indole (B1671886) derivatives have utilized the HF method, typically with a basis set like 6-31G(d,p), to investigate optimized molecular structures and vibrational frequencies. nih.govresearchgate.net While HF theory is a crucial starting point, it does not fully account for electron correlation, which can be significant for accurate energy and property predictions.

Density Functional Theory (DFT) Calculations with Various Functionals and Basis Sets

Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems due to its favorable balance of accuracy and computational cost. DFT methods model the electron correlation by approximating the exchange-correlation functional. For indole derivatives, a variety of functionals and basis sets are employed to optimize molecular geometries and predict various properties. nih.govdergipark.org.tr

Commonly used functionals include:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is widely used for its reliability in predicting molecular structures and vibrational frequencies for organic molecules. nih.govdergipark.org.tr

B3PW91 (Becke, 3-parameter, Perdew-Wang-91): Another popular hybrid functional that provides accurate results for molecular geometries and energies. dergipark.org.trresearchgate.net

M06-2X: A high-nonlocality functional that is particularly effective for main-group thermochemistry, kinetics, and noncovalent interactions. dergipark.org.tr

CAM-B3LYP: A long-range corrected functional that improves the prediction of charge-transfer excitations and electronic properties. dergipark.org.trresearchgate.net

These functionals are typically paired with Pople-style basis sets, such as 6-311++G(d,p), which provide a flexible description of the electron distribution. dergipark.org.trresearchgate.net The choice of functional and basis set is critical and is often validated by comparing computed results with experimental data where available.

Table 1: Overview of DFT Functionals Used in Molecular Modeling

| Functional | Type | Key Features |

|---|---|---|

| B3LYP | Hybrid-GGA | Robust for geometries and vibrational frequencies. nih.govdergipark.org.tr |

| B3PW91 | Hybrid-GGA | Good performance for bond distances and energies. dergipark.org.trresearchgate.net |

| M06-2X | Hybrid-meta-GGA | Excellent for kinetics and noncovalent interactions. dergipark.org.tr |

| CAM-B3LYP | Long-range Corrected | Improved accuracy for electronic transitions and charge transfer. dergipark.org.trresearchgate.net |

Electronic Structure and Reactivity Analysis

Once the molecular structure is optimized, computational methods can be used to explore the electronic landscape of this compound, providing insights into its reactivity and interaction with other chemical species.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy and Spatial Distribution

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ossila.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org

For substituted indoles, the HOMO is typically distributed over the electron-rich indole ring system, while the LUMO's location can vary depending on the nature and position of the substituents. nih.govresearchgate.net The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). dergipark.org.tr These energies are used to calculate various global reactivity descriptors. dergipark.org.tr

Table 2: Key Concepts of Frontier Molecular Orbital (FMO) Theory

| Orbital | Description | Role in Reactivity |

|---|---|---|

| HOMO | Highest energy orbital occupied by electrons. ossila.com | Nucleophilic (electron donor). libretexts.org |

| LUMO | Lowest energy orbital that is unoccupied. ossila.com | Electrophilic (electron acceptor). libretexts.org |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. wikipedia.org | Indicator of molecular stability and reactivity. wikipedia.org |

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. chemrxiv.org

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons (e.g., lone pairs on heteroatoms, π-systems) that are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., around hydrogen atoms bonded to electronegative atoms) that are favorable for nucleophilic attack.

Green regions represent neutral or near-zero potential.

MEP analysis provides a robust prediction of how a molecule will interact with other molecules, making it useful for understanding noncovalent interactions, hydrogen bonding, and reaction mechanisms. nih.gov For complex molecules like this compound, the MEP surface can identify the most reactive sites on the indole nucleus, the phenyl ring, and the bulky mesityl group.

Prediction and Correlation of Spectroscopic Parameters

Computational chemistry plays a vital role in the prediction and interpretation of spectroscopic data. By calculating parameters such as vibrational frequencies (IR and Raman) and NMR chemical shifts, theoretical models can aid in the structural elucidation and characterization of molecules. For instance, DFT calculations using functionals like B3LYP have been shown to provide theoretical vibrational frequencies that are in good agreement with experimental FT-IR and Raman spectra after applying appropriate scaling factors. dergipark.org.tr Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) approach are used to predict ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data to confirm molecular structures. nih.gov

Computational NMR Chemical Shift Prediction (e.g., GIAO Method)

The prediction of nuclear magnetic resonance (NMR) chemical shifts is a cornerstone of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. This calculation is typically performed using Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost.

A typical computational workflow would involve:

Geometry Optimization: The three-dimensional structure of this compound would first be optimized to find its lowest energy conformation. This is crucial as chemical shifts are highly sensitive to molecular geometry.

Frequency Calculation: A vibrational frequency analysis would be performed to ensure the optimized structure corresponds to a true energy minimum.

GIAO Calculation: Using the optimized geometry, the GIAO method would be employed to calculate the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C).

Chemical Shift Determination: The calculated shielding constants are then converted to chemical shifts by referencing them against the shielding constant of a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Without specific studies, a data table of predicted versus experimental chemical shifts for this compound cannot be provided.

Theoretical Vibrational Frequency Analysis and Assignment

Theoretical vibrational frequency analysis is instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. This analysis is typically performed in conjunction with the geometry optimization step in a computational study. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and their corresponding normal modes.

The process would include:

Frequency Calculation: Following geometry optimization at a chosen level of theory (e.g., B3LYP with a suitable basis set), the vibrational frequencies are calculated.

Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using an empirical scaling factor to improve agreement with experimental data.

Assignment: Each calculated vibrational mode is animated to visualize the atomic motions, allowing for the assignment of specific peaks in the experimental spectrum to particular bond stretches, bends, and torsions within the this compound molecule.

A data table comparing calculated (scaled) and experimental vibrational frequencies for this compound is not available in the current literature.

Simulated UV-Vis Spectra for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis spectra of organic molecules. This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

A simulation of the UV-Vis spectrum for this compound would involve:

Ground State Optimization: An accurate optimized geometry of the ground state is the starting point.

TD-DFT Calculation: A TD-DFT calculation is then performed to obtain a list of vertical excitation energies (corresponding to absorption wavelengths) and their associated oscillator strengths (corresponding to absorption intensities).

Spectral Broadening: The resulting "stick spectrum" is typically convoluted with a Gaussian or Lorentzian function to generate a smooth spectral profile that can be directly compared with an experimental spectrum.

This analysis would provide insights into the nature of the electronic transitions (e.g., π→π* or n→π*) within the molecule. However, no such simulated spectrum for this compound has been published.

Conformational Analysis and Molecular Dynamics Simulations

The presence of the bulky mesityl and phenyl groups suggests that this compound may exhibit interesting conformational preferences and dynamic behavior due to hindered rotation around the N-C (indole-mesityl) and C-C (indole-phenyl) single bonds.

Conformational Analysis would typically involve:

Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angles defining the orientation of the mesityl and phenyl groups relative to the indole core to map out the potential energy landscape. This would identify the low-energy conformers (stable states) and the energy barriers to rotation between them.

Molecular Dynamics (MD) Simulations would provide a deeper understanding of the molecule's behavior over time:

An MD simulation would solve Newton's equations of motion for the atoms of the molecule, often in a simulated solvent environment, to trace its trajectory over time. This can reveal the preferred conformations at a given temperature, the pathways and timescales of conformational changes, and how the molecule interacts with its environment.

Detailed findings from these types of analyses, such as rotational energy barriers or predominant conformer populations for this compound, are not currently available in the scientific literature.

Applications in Advanced Material Science and Catalysis Utilizing 1 Mesityl 2 Phenyl 1h Indole Motifs

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Applications

The development of efficient and stable organic light-emitting diodes (OLEDs) relies on the rational design of organic semiconductors with tailored photophysical properties. Indole (B1671886) derivatives have emerged as a significant class of materials in this field due to their excellent charge-transporting capabilities and high photoluminescence quantum yields. researchgate.net The 1-mesityl-2-phenyl-1H-indole framework serves as a valuable building block for creating novel light-emitting materials.

Integration of Indole-based Architectures in π-Conjugated Systems for Light Emission

The indole nucleus is an electron-rich heterocyclic system that can function effectively as an electron-donating component in donor-π-acceptor (D-π-A) architectures, which are common in materials designed for OLEDs. mdpi.com In such systems, the indole moiety is connected to an electron-accepting unit through a π-conjugated bridge. This arrangement facilitates an intramolecular charge transfer (ICT) process upon photoexcitation, which is crucial for light emission.

The incorporation of a phenyl group at the C2-position of the indole, as seen in the this compound structure, extends the π-conjugation of the system. nih.gov This extension of the conjugated system typically leads to a bathochromic (red) shift in the absorption and emission spectra, allowing for the tuning of the emission color. nih.gov By further functionalizing the 2-phenyl ring or other positions of the indole core, a wide range of emission colors can be accessed, making these architectures highly versatile for creating emitters that span the visible spectrum. researchgate.netnih.gov Indole-based emitters have been successfully employed in highly efficient OLEDs, demonstrating their potential in next-generation displays and lighting. rsc.orgnih.gov

Influence of Bulky Substituents (e.g., Mesityl) on Aggregation-Induced Emission and Concentration Quenching

A major challenge in the development of solid-state light-emitting materials is the phenomenon of aggregation-caused quenching (ACQ). hkust.edu.hk In the solid state, many planar π-conjugated molecules tend to form close π-π stacks, which leads to the formation of non-emissive excimers or aggregates, thereby quenching fluorescence. nih.gov The introduction of bulky substituents is a key strategy to overcome ACQ. hkust.edu.hk

The mesityl group (2,4,6-trimethylphenyl) on the nitrogen atom of this compound is a sterically demanding substituent. mdpi.com Its presence effectively prevents the close packing of molecules in the solid state by imposing significant steric hindrance. mdpi.comacs.orgnih.gov This steric impediment disrupts intermolecular π-π stacking, which in turn suppresses concentration quenching and allows the molecules to retain high luminescence efficiency in solid films. researchgate.netacs.org

Furthermore, such bulky groups can promote a phenomenon known as Aggregation-Induced Emission (AIE). acs.orgnih.gov In AIE-active molecules, intramolecular rotations and vibrations act as non-radiative decay channels in dilute solutions, leading to weak emission. nih.gov In the aggregated or solid state, these intramolecular motions are restricted, which blocks the non-radiative pathways and opens up the radiative decay channel, resulting in strong light emission. mdpi.com The mesityl group in the this compound structure can contribute to this restriction of intramolecular motion (RIM) mechanism, making this scaffold a promising candidate for developing highly efficient solid-state emitters for OLED applications. mdpi.commdpi.com

Tunable Emission Properties through Strategic Structural Modification

The emission characteristics of indole-based fluorophores can be systematically tuned through strategic chemical modifications. nih.govresearchgate.net The color of the emitted light is directly related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). By introducing different functional groups at various positions on the this compound scaffold, this energy gap can be precisely controlled. mdpi.com

For instance, attaching electron-donating groups (e.g., methoxy, amino) to the indole or the phenyl ring would raise the HOMO energy level, leading to a smaller energy gap and a red shift in emission. Conversely, attaching electron-withdrawing groups (e.g., cyano, nitro) would lower the LUMO energy level, also resulting in a red-shifted emission. nih.gov The combination of donors and acceptors within the same molecule can further enhance these effects, providing a broad tuning range for the emission wavelength. nih.gov This tunability is critical for creating the red, green, and blue (RGB) pixels required for full-color displays. researchgate.net

| Substituent at C5 of Indole | Substituent at para-position of 2-Phenyl Ring | Expected HOMO/LUMO Change | Predicted Emission Shift |

|---|---|---|---|

| -H (Reference) | -H (Reference) | N/A | Blue/Green |

| -OCH₃ (Donor) | -H | HOMO ↑ | Green/Yellow (Red Shift) |

| -H | -CN (Acceptor) | LUMO ↓ | Green/Yellow (Red Shift) |

| -OCH₃ (Donor) | -CN (Acceptor) | HOMO ↑, LUMO ↓ | Orange/Red (Strong Red Shift) |

| -CF₃ (Acceptor) | -H | LUMO ↓ | Green (Slight Red Shift) |

Catalytic Applications as Ligands or Components in Catalytic Systems

The indole framework is not only a key component in materials science but also a versatile scaffold for the design of ligands for transition metal catalysis. nih.gov The ability to easily functionalize the indole ring at multiple positions allows for the creation of ligands with tailored steric and electronic properties for a wide array of chemical transformations. rsc.org

Design and Synthesis of Indole-Derived Ligands for Transition Metal Catalysis

Indole derivatives can be designed to act as ligands for various transition metals, including palladium, nickel, copper, and rhodium. nih.govarabjchem.orgresearchgate.net The nitrogen atom of the indole ring can serve as a coordination site, and additional donor atoms can be introduced through substitution on the indole core to create multidentate ligands. For example, functional groups containing phosphorus, nitrogen, or oxygen can be introduced at the C2, C3, or N1 positions to synthesize N,N- or N,P-bidentate ligands. nih.gov

The synthesis of these ligands often involves well-established organic reactions. For example, C-H functionalization, cross-coupling reactions, or condensation reactions can be used to attach coordinating moieties to the indole scaffold. rsc.orgmdpi.comdergipark.org.tr The 1-mesityl group in this compound provides significant steric bulk, which can be exploited to create a specific chiral pocket around the metal center, influencing the selectivity of the catalytic reaction. The 2-phenyl group can also be functionalized to introduce another coordinating atom, leading to the formation of pincer-type or bidentate ligands.

Performance Evaluation in Specific Organic Transformations and Stereoselective Processes

Indole-derived ligands have demonstrated excellent performance in a variety of catalytic organic transformations. They have been successfully applied in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), C-H activation/functionalization, and annulation reactions to construct complex molecular architectures. rsc.orgarabjchem.org

A particularly important application of indole-based ligands is in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral molecule selectively. nih.govscilit.com Chiral ligands derived from the indole scaffold can effectively transfer stereochemical information to the catalytic center, enabling high levels of enantioselectivity. For example, chiral indole-based ligands have been used in nickel-catalyzed enantioselective C-H functionalization to produce valuable tetrahydropyridoindoles. researchgate.net They have also been employed in asymmetric Friedel-Crafts reactions, providing access to functionalized indoles with high enantiomeric excess. nih.gov The performance of these catalytic systems is typically evaluated based on reaction yield, turnover number (TON), turnover frequency (TOF), and, for asymmetric reactions, the enantiomeric excess (ee). The steric and electronic properties of the indole ligand, such as the presence of the bulky mesityl group, can be critical in achieving high efficiency and stereoselectivity. rsc.org

| Reaction Type | Metal Catalyst | Indole Ligand Type | Substrate Scope | Typical Yield | Typical Enantioselectivity (ee) |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | Ni(II) | Chiral Spirocyclic Indole | Indoles, Nitroalkenes | >90% | up to 99% |

| C-H Annulation | Ni(0) | Chiral N-Heterocyclic Carbene (NHC) on Indole | Indoles, Alkenes | 80-95% | up to 95% |

| 1,3-Dipolar Cycloaddition | Thiourea-based | Chiral Indole-derived Ammonium Salt | Imino esters, Methyleneindolinones | >85% | up to 99% |

| Michael Addition | Zr-MOF / Ketoreductase | Indole Substrate | Indoles, α,β-unsaturated ketones | Good | (R) or (S) selective |

Exploration in Other Advanced Functional Materials

The exploration of this compound extends beyond the applications previously discussed, venturing into the realm of other advanced functional materials where its distinct structural features can be leveraged. The interplay between the bulky mesityl group and the planar indole-phenyl structure can give rise to unique photophysical and electronic properties, making it a candidate for investigation in supramolecular assemblies, dye-sensitized solar cells, and organic electronic devices.

Supramolecular Assemblies and Smart Materials

The N-mesityl group in this compound introduces significant steric hindrance, which can be a powerful tool in directing the formation of specific supramolecular assemblies. This bulky substituent can prevent close packing of the indole cores, creating voids and channels within a solid-state structure. Such controlled architectural design is a cornerstone of crystal engineering and the development of porous organic materials.

Furthermore, the non-covalent interactions involving the aromatic rings of the mesityl, phenyl, and indole moieties can lead to the formation of well-defined, discrete molecular aggregates in solution and in the solid state. The steric demands of the mesityl group can influence the geometry of these assemblies, potentially favoring the formation of specific oligomers or higher-order structures.

The response of these assemblies to external stimuli, such as light or temperature, could pave the way for the development of "smart" materials. For instance, subtle changes in the environment could trigger a conformational change in the molecule, leading to a macroscopic change in the properties of the material. While specific studies on this compound are lacking, related research on sterically encumbered molecules has demonstrated the potential for creating materials with tunable properties.

Potential Attributes for Supramolecular Chemistry:

| Feature | Potential Implication in Supramolecular Assemblies |

| Bulky N-Mesityl Group | Directs crystal packing, creates porous structures, influences aggregation behavior. |

| Aromatic Core | Facilitates π-π stacking and other non-covalent interactions. |

| Restricted Rotation | Leads to atropisomerism, enabling the formation of chiral assemblies. |

Dye-Sensitized Solar Cells (DSSCs)

In the field of photovoltaics, organic dyes are crucial components of dye-sensitized solar cells (DSSCs). The fundamental principle of a DSSC involves a dye molecule absorbing light and injecting an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO₂). Indole-based derivatives have been explored as donor components in D-π-A (donor-π bridge-acceptor) dyes for DSSCs due to their electron-rich nature.

For this compound to function as a component in a DSSC dye, it would likely serve as the electron donor core. The 2-phenyl group can be functionalized to act as a π-bridge, connecting the indole donor to an acceptor group, which in turn would anchor the dye to the TiO₂ surface.

While specific efficiency data for dyes based on this compound is not available, the general performance of indole-based dyes provides a benchmark for potential exploration.

Hypothetical Performance of a this compound Based Dye in a DSSC:

| Parameter | Potential Influence of the this compound Motif |

| Power Conversion Efficiency (PCE) | Dependent on the overall D-π-A structure; steric hindrance from the mesityl group could either enhance or detract from efficiency. |

| Open-Circuit Voltage (Voc) | The bulky mesityl group may help in forming a more effective blocking layer at the TiO₂/electrolyte interface, potentially increasing Voc. |

| Short-Circuit Current (Jsc) | Could be influenced by the light-harvesting efficiency, which may be affected by the non-planar geometry induced by the mesityl group. |

Organic Transistors and Electronic Devices

The application of organic molecules in electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) is a rapidly growing field. The performance of these devices is heavily dependent on the charge transport properties of the organic materials used.

The this compound core possesses several features that are relevant to organic electronics. The extended π-conjugation across the indole and phenyl rings provides a pathway for charge carriers (holes or electrons) to move through the material. Indole derivatives are generally known to be good hole conductors.

The N-mesityl group would significantly influence the solid-state packing of the molecules, which is a critical factor for efficient charge transport. The steric bulk would likely prevent strong π-π stacking between adjacent molecules, a common mechanism for charge transport in many organic semiconductors. This could potentially lead to lower charge carrier mobility compared to more planar analogues. However, the precise packing arrangement can be complex, and in some cases, a less ordered structure can still allow for efficient charge transport through other mechanisms.

Furthermore, the bulky mesityl group could enhance the solubility of the material in organic solvents, which is a significant advantage for solution-based processing techniques used in the fabrication of large-area and flexible electronic devices. It could also contribute to the formation of stable amorphous films, which can be beneficial for certain types of electronic devices where uniform and smooth thin films are required.

Future Research Directions and Unaddressed Challenges in 1 Mesityl 2 Phenyl 1h Indole Chemistry

Development of Sustainable and Atom-Economic Synthetic Routes

Traditional indole (B1671886) syntheses, such as the Fischer indole synthesis, often require harsh conditions and can generate significant waste. rug.nl A primary challenge in the chemistry of 1-Mesityl-2-phenyl-1H-indole is the development of synthetic methodologies that are both efficient and environmentally benign. Future research should prioritize sustainable and atom-economic approaches.

Key Research Objectives:

Multicomponent Reactions (MCRs): Designing novel MCRs that can assemble the this compound scaffold in a single step from readily available starting materials would significantly improve efficiency. rug.nlresearchgate.net An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been shown to produce indole-2-carboxamides under mild conditions, a strategy that could be adapted. rug.nl

C-H Activation/Functionalization: Transition metal-catalyzed C-H activation represents a powerful tool for forming carbon-carbon and carbon-heteroatom bonds directly, minimizing the need for pre-functionalized substrates. mdpi.com Developing selective C-H arylation or alkylation methods on simpler indole precursors could provide a more direct and atom-economical route to highly substituted indoles. news-medical.net

Flow Chemistry: Continuous-flow synthesis offers advantages in terms of safety, scalability, and reaction control. rsc.org Applying flow conditions to key steps in the synthesis of this compound could enable better management of reaction parameters and facilitate safer handling of reactive intermediates.

| Synthetic Strategy | Advantages | Relevance to this compound |

| Multicomponent Reactions | High efficiency, reduced waste, operational simplicity. rug.nl | Potential for one-pot synthesis from simple anilines, aldehydes, and alkynes. |

| C-H Activation | High atom economy, avoids pre-functionalization. mdpi.com | Direct introduction of mesityl and phenyl groups onto an indole core. |

| Flow Chemistry | Enhanced safety, scalability, precise control of conditions. rsc.org | Optimization of reaction yields and reduction of reaction times. |

Advanced Spectroscopic Characterization of Transient Reaction Intermediates

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new transformations. The formation of indoles often involves short-lived, transient intermediates that are difficult to detect and characterize using conventional spectroscopic methods. researchgate.netnih.gov

Future work should focus on employing advanced spectroscopic techniques to gain insight into the mechanistic pathways leading to this compound. Transient absorption spectroscopy, for instance, has been successfully used to investigate the properties and reactivity of the lowest excited triplet (T1) state of nitroindoles, identifying transient spectra of intermediates and quantifying kinetic reaction rate constants. nih.gov Applying such techniques could help elucidate key intermediates, such as enamines or indolenines, in the formation of the target molecule. nih.gov This knowledge would be invaluable for overcoming challenges like low yields or the formation of unwanted side products.

Synergistic Integration of Experimental and Computational Methodologies

The interplay between experimental work and computational modeling is a powerful paradigm in modern chemistry. nih.gov For a molecule like this compound, where steric and electronic effects play a significant role, a combined experimental-computational approach is essential.

Computational tools, particularly Density Functional Theory (DFT), can be used to:

Predict Reaction Outcomes: Model potential reaction pathways to predict regioselectivity and stereoselectivity, guiding experimental design. nih.gov

Elucidate Molecular Properties: Calculate electronic properties, molecular orbital energies (HOMO/LUMO), and molecular electrostatic potential to understand the molecule's reactivity and potential for application in materials science. tandfonline.comresearchgate.net

Interpret Spectroscopic Data: Correlate calculated vibrational frequencies and NMR chemical shifts with experimental data to confirm the structure and conformation of the molecule and its intermediates. tandfonline.comresearchgate.net

A study on indolynes successfully used a combination of experimental and computational methods to understand and predict the regioselectivity of nucleophilic additions, demonstrating the power of this synergistic approach. nih.gov Applying similar integrated strategies will be crucial for rationally designing syntheses and predicting the properties of this compound and its derivatives.

Exploration of Novel Material Platforms through Rational Design and Combinatorial Approaches

The indole scaffold is a privileged structure not only in pharmaceuticals but also in materials science, finding use in organic electronics and dyes. rug.nl The specific substitution on this compound imparts unique properties, such as rigidity and hindered rotation, which could be exploited in the rational design of novel materials.

Future research in this area should include: